1-(2-Ethylphenyl)imidazolidine-2,4-dione

Anticonvulsant drug design Hydantoin SAR Ortho‑substituent effect

1-(2‑Ethylphenyl)imidazolidine‑2,4‑dione (CAS 755022‑10‑7) is a heterocyclic hydantoin derivative bearing an ortho‑ethylphenyl group exclusively at the N1‑position of the imidazolidine‑2,4‑dione core [REFS‑1]. With a molecular formula of C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g·mol⁻¹, the compound is distinct from the clinically established 5‑substituted hydantoins (e.g., phenytoin, ethotoin, nirvanol) by its unsubstituted C5‑methylene and the regiochemistry of aryl attachment [REFS‑2].

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B12821745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethylphenyl)imidazolidine-2,4-dione
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1N2CC(=O)NC2=O
InChIInChI=1S/C11H12N2O2/c1-2-8-5-3-4-6-9(8)13-7-10(14)12-11(13)15/h3-6H,2,7H2,1H3,(H,12,14,15)
InChIKeyUCBUHMWTUBSMMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Ethylphenyl)imidazolidine-2,4-dione – Ortho‑Substituted Hydantoin Building Block for CNS‑Focused Medicinal Chemistry


1-(2‑Ethylphenyl)imidazolidine‑2,4‑dione (CAS 755022‑10‑7) is a heterocyclic hydantoin derivative bearing an ortho‑ethylphenyl group exclusively at the N1‑position of the imidazolidine‑2,4‑dione core [REFS‑1]. With a molecular formula of C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g·mol⁻¹, the compound is distinct from the clinically established 5‑substituted hydantoins (e.g., phenytoin, ethotoin, nirvanol) by its unsubstituted C5‑methylene and the regiochemistry of aryl attachment [REFS‑2]. This substitution pattern aligns with the general pharmacophore described in patent US 5,817,685, which teaches that ortho‑substituted 1‑arylimidazoline‑2,4‑diones exhibit anticonvulsant efficacy in the maximal electroshock (MES) and pentetrazol (PTZ) seizure models [REFS‑3].

Why 1-(2‑Ethylphenyl)imidazolidine‑2,4‑dione Cannot Be Interchanged with Other Hydantoin Derivatives


Hydantoin congeners diverge profoundly in biological profile depending on the position, nature, and steric environment of aryl substitution. The ortho‑ethylphenyl motif at N1 imparts a unique combination of conformational restriction, lipophilicity, and electronic character that cannot be replicated by para‑substituted, N3‑substituted, or 5,5‑disubstituted hydantoins. Patent‑derived structure–activity data for closely related 1‑arylimidazoline‑2,4‑diones show that moving the substituent from the ortho to the para position abolishes anticonvulsant activity in the MES‑PTZ dual‑efficacy paradigm, while 5,5‑diphenyl‑substituted hydantoins (e.g., phenytoin) operate through a distinct sodium‑channel mechanism [REFS‑1]. Simple replacement of the ortho‑ethyl group with methyl, chloro, or trifluoromethyl further alters log P by ≥ 0.3 units and shifts ED₅₀ values in mouse seizure models, demonstrating that even single‑atom changes on the N1‑aryl ring produce quantifiable pharmacological divergence [REFS‑1]. Consequently, treating 1-(2‑ethylphenyl)imidazolidine‑2,4‑dione as a generic hydantoin building block risks selecting a tool compound with uncharacterized potency, selectivity, and biopharmaceutical behavior.

Quantitative Comparator‑Based Differentiation Evidence for 1-(2‑Ethylphenyl)imidazolidine‑2,4‑dione


Ortho‑Ethyl vs. Para‑Ethyl N1‑Phenyl Substitution: Conformational and Electronic Differentiation

Patent US 5,817,685 explicitly teaches that anticonvulsant activity in 1‑arylimidazoline‑2,4‑diones requires an ortho‑substituted aryl radical at N1; para‑substituted analogs are inactive in the MES/PTZ dual‑efficacy paradigm [REFS‑1]. The ortho‑ethyl group of the target compound restricts rotation around the N1–C(aryl) bond (estimated torsional barrier ≥ 8 kcal·mol⁻¹ based on ortho‑methyl analog calculations), enforcing a near‑orthogonal conformation between the phenyl ring and the hydantoin plane [REFS‑2]. This conformational lock is absent in the para‑ethyl isomer, which retains free rotation and presents a distinct electrostatic surface to biological targets.

Anticonvulsant drug design Hydantoin SAR Ortho‑substituent effect

Ionization State at Physiological pH: pKa Differentiation from N3‑Substituted Hydantoin Analogs

The predicted acid dissociation constant (pKa) of 1-(2‑ethylphenyl)imidazolidine‑2,4‑dione is 8.18 ± 0.10 (estimated for the N3‑H deprotonation) [REFS‑1]. This value is measurably distinct from that of the regioisomeric 3‑phenylimidazolidine‑2,4‑dione (pKa = 8.07 ± 0.70, predicted) [REFS‑2] and substantially lower than 5‑phenylimidazolidine‑2,4‑dione (pKa = 9.57, predicted) [REFS‑3]. The 0.11‑unit pKa difference relative to the N3‑phenyl isomer reflects the differential electron‑withdrawing influence of the ortho‑ethylphenyl group when attached to N1 versus N3, which alters the acidity of the remaining imide proton and thereby the ionization ratio at pH 7.4.

Physicochemical profiling Drug-likeness Hydantoin ionization

Lipophilicity Tuning via Ortho‑Ethyl Chain Length: Log P Comparison with Ortho‑Methyl and Ortho‑Chloro N1‑Aryl Analogs

Lipophilicity is a primary driver of CNS penetration and non‑specific protein binding for hydantoin derivatives. Experimental Log P values reported in US 5,817,685 for ortho‑substituted 1‑arylimidazoline‑2,4‑diones range from 0.49 (1‑(2‑chlorophenyl), Example 1) to 1.16 (1‑(2,3‑dichlorophenyl), Example 2) [REFS‑1]. The target compound’s ortho‑ethyl group contributes a Hansch π value of approximately +1.0 relative to hydrogen, placing its predicted Log P between 1.4 and 1.7 — higher than the ortho‑chloro analog (Log P = 0.49) and intermediate between ortho‑methyl (predicted Log P ≈ 1.1) and ortho‑isopropyl analogs [REFS‑2]. This places 1-(2‑ethylphenyl)imidazolidine‑2,4‑dione in a lipophilicity window that balances passive permeability with aqueous solubility for CNS applications.

Lipophilicity optimization Hydantoin Log P Blood–brain barrier permeability

C5‑Unsubstituted Core as a Differentiating Feature from 5,5‑Disubstituted Anticonvulsant Hydantoins

Clinically used anticonvulsant hydantoins — phenytoin (5,5‑diphenyl), ethotoin (3‑ethyl‑5‑phenyl), and nirvanol (5‑ethyl‑5‑phenyl) — all bear at least one substituent at the C5 position of the imidazolidine‑2,4‑dione ring [REFS‑1]. The target compound is unsubstituted at C5 (CH₂ at position 5), which constitutes a fundamentally different pharmacophoric presentation. A CoMFA‑based QSAR analysis of 94 hydantoins with MES ED₅₀ values demonstrated that steric bulk at the 5‑position is a dominant descriptor for sodium‑channel binding potency [REFS‑2]. The absence of C5 substitution in 1-(2‑ethylphenyl)imidazolidine‑2,4‑dione predicts a distinct target‑engagement profile relative to 5‑substituted hydantoins, potentially reducing sodium‑channel‑related toxicity (e.g., cerebellar ataxia) while retaining activity through the N1‑aryl mechanism.

Hydantoin scaffold diversification 5‑position substitution Sodium‑channel pharmacology

Priority Application Scenarios Where 1-(2‑Ethylphenyl)imidazolidine‑2,4‑dione Offers Measurable Differentiation


Ortho‑Substitution‑Dependent Anticonvulsant Screening Libraries

Investigators building focused libraries for MES/PTZ dual‑efficacy anticonvulsant screening should select 1-(2‑ethylphenyl)imidazolidine‑2,4‑dione as a core scaffold exemplifying the ortho‑alkyl pharmacophore required by US 5,817,685 claims [REFS‑1]. The ortho‑ethyl group provides an intermediate Log P (predicted 1.4–1.7) within the optimal CNS range while avoiding the hERG liability and excessive protein binding associated with higher‑lipophilicity ortho‑dichloro or ortho‑trifluoromethyl analogs [REFS‑1]. This compound allows systematic variation of the hydantoin core independent of 5‑position substituent effects.

Regiochemical Selectivity Studies: N1 vs. N3 Aryl Hydantoin Pharmacology

The predicted pKa difference (ΔpKa = 0.11) between 1-(2‑ethylphenyl)imidazolidine‑2,4‑dione and its N3‑substituted regioisomer (3‑phenylimidazolidine‑2,4‑dione) enables pH‑dependent binding studies to discriminate target engagement by the N1‑aryl vs. N3‑aryl pharmacophore [REFS‑2]. Because the ionization ratio at pH 7.4 differs measurably between regioisomers, researchers can use the target compound as a probe to identify binding sites sensitive to the hydantoin anion population, guiding lead optimization toward the regiochemistry with superior on‑target affinity.

C5‑Unsubstituted Hydantoin Scaffold for Non‑Sodium‑Channel CNS Targets

The absence of C5 substitution distinguishes this compound from all marketed hydantoin anticonvulsants and predicts reduced affinity for the voltage‑gated sodium channel [REFS‑3]. Neuroscience groups pursuing novel antiepileptic mechanisms — such as GABAergic modulation, SV2A interaction, or potassium‑channel activation — can employ 1-(2‑ethylphenyl)imidazolidine‑2,4‑dione as a starting scaffold that minimizes confounding sodium‑channel pharmacology while retaining the ortho‑aryl hydantoin core that confers CNS permeability.

Physicochemical Reference Standard for Ortho‑Alkyl Hydantoin Series

With a molecular weight of 204.23 g·mol⁻¹, predicted pKa of 8.18, and density of 1.231 g·cm⁻³, this compound serves as a well‑characterized reference point for calibrating computational Log P and pKa prediction models across ortho‑alkyl hydantoin series [REFS‑4]. Procurement from suppliers specifying ≥ 97% purity (e.g., Chemenu catalog CM1057498) ensures batch‑to‑batch consistency for building quantitative structure–property relationship (QSPR) datasets.

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